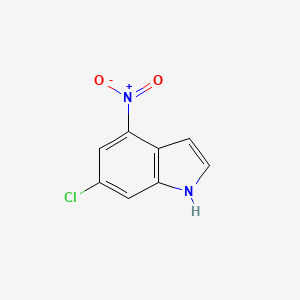

6-chloro-4-nitro-1H-indole

Description

Historical Perspectives and Evolution of Indole (B1671886) Derivatives in Drug Discovery

The history of indole chemistry is intertwined with the study of natural pigments and alkaloids. In 1866, Adolf von Baeyer first synthesized the parent indole from oxindole (B195798) using zinc dust, and by 1869, he had proposed its chemical structure. chemscene.comweeiboo.com This foundational work unlocked the door to understanding a vast class of molecules. Early interest was driven by the discovery of the indole core in the essential amino acid tryptophan, the neurotransmitter serotonin, and plant hormones like indole-3-acetic acid. chemscene.comorganic-chemistry.orgbohrium.com

The 20th century witnessed an explosion of interest as numerous indole alkaloids, complex natural compounds containing the indole moiety, were isolated from plants, fungi, and marine organisms. nih.govresearchgate.net Compounds like reserpine (B192253) (an antihypertensive), vincristine (B1662923) and vinblastine (B1199706) (anticancer agents), and strychnine (B123637) were found to possess potent physiological activities. nih.govrsc.org This spurred the evolution of indole derivatives in drug discovery, with chemists synthesizing countless analogues to modulate activity, improve efficacy, and reduce toxicity. nih.gov Classic synthetic methods like the Fischer, Leimgruber-Batcho, and Madelung syntheses provided the means to access a diverse range of substituted indoles, fueling research and development. chemscene.comresearchgate.net

The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole ring is widely regarded as a "privileged structure" in medicinal chemistry—a molecular scaffold that is capable of binding to multiple, diverse biological targets with high affinity. clockss.orgevitachem.comrsc.org This versatility arises from its unique structural and electronic properties. The indole nucleus is relatively rigid, planar, and rich in electrons, featuring a hydrogen bond donor (the N-H group) and a hydrophobic surface. organic-chemistry.orgclockss.org It can mimic the side chain of tryptophan, allowing it to interact with a wide array of proteins. chemscene.com

The ability to easily functionalize the indole ring at various positions allows for the fine-tuning of its pharmacological profile. tandfonline.com Consequently, indole-containing compounds have been developed into drugs targeting a vast range of conditions, including inflammation (Indomethacin), migraines (Sumatriptan), nausea (Ondansetron), and viral infections (Delavirdine). organic-chemistry.orgevitachem.com The indole scaffold's proven track record ensures its continued prominence as a starting point for the design of new therapeutic agents. chemscene.comtandfonline.com

Contextualization of Halogenated and Nitro-Substituted Indoles within Modern Chemical Research

The introduction of halogen and nitro substituents onto the indole scaffold significantly modifies its chemical and biological properties, making these derivatives particularly valuable in modern research. nih.govnih.gov Halogen atoms (F, Cl, Br, I) can alter a molecule's lipophilicity, metabolic stability, and binding interactions through halogen bonding. nih.govmdpi.com Halogenated indoles are not only found in bioactive natural products but are also crucial intermediates in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions that enable the construction of more complex molecules. mdpi.comresearchgate.net

The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly influences the electronic character of the indole ring. nih.gov This modification can enhance binding affinity to certain biological targets and opens up unique avenues for chemical reactivity. rsc.org Nitroindoles are key precursors for synthesizing aminoindoles via reduction, which are themselves important pharmacophores. nih.govevitachem.com The presence of both a halogen and a nitro group, as in 6-chloro-4-nitro-1H-indole, creates a multifunctional building block with distinct reactivity at different sites, offering chemists a versatile tool for constructing novel molecular architectures in the pursuit of new medicines and materials. evitachem.comcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKQFCKHUHNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579001 | |

| Record name | 6-Chloro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245524-95-2 | |

| Record name | 6-Chloro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound: 6 Chloro 4 Nitro 1h Indole

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on data from chemical suppliers.

| Property | Value |

| CAS Number | 245524-95-2 chemscene.com |

| Molecular Formula | C₈H₅ClN₂O₂ chemscene.com |

| Molecular Weight | 196.59 g/mol chemscene.com |

| Appearance | Solid (form may vary) |

| Synonyms | 6-CHLORO-4-NITRO INDOLE chemscene.com |

Note: Physical properties such as melting point and solubility are not consistently reported across public sources.

Synthesis and Characterization

The general Leimgruber-Batcho synthesis proceeds in two main steps:

Enamine Formation: An ortho-nitrotoluene derivative is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a base like pyrrolidine, to form a β-amino-o-nitrostyrene (an enamine). wikipedia.org The extended conjugation of the electron-donating enamine and the electron-withdrawing nitro group typically results in intensely colored intermediates. wikipedia.org

Reductive Cyclization: The intermediate enamine is then subjected to reductive conditions. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine moiety, followed by elimination of the amine (e.g., dimethylamine (B145610) or pyrrolidine) to form the aromatic indole ring. clockss.orgwikipedia.org Common reducing agents for this step include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), iron in acetic acid, or sodium dithionite. clockss.orgresearchgate.net

For the specific synthesis of this compound, a logical starting material would be 4-chloro-2-methyl-5-nitroaniline or a related 1-chloro-5-methyl-2,4-dinitrobenzene . The synthesis would proceed via the formation of the corresponding enamine, followed by selective reductive cyclization of one nitro group to yield the final indole product. The choice of reducing agent would be critical to selectively reduce one nitro group while leaving the other intact. researchgate.net

Characterization would be performed using standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the final compound. evitachem.com

Chemical Reactivity and Potential for Further Functionalization

The reactivity of this compound is dictated by the interplay of its three components: the indole nucleus, the chloro substituent, and the nitro substituent.

The Indole Nucleus: The N-H proton can be deprotonated by a base, allowing for N-alkylation or N-acylation. The C3 position, while less nucleophilic than in the parent indole due to the electron-withdrawing nitro group, remains a potential site for certain electrophilic substitutions. rsc.org

The Chloro Group: The chlorine atom at the C6 position is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents at this position. mdpi.com

The Nitro Group: The nitro group at the C4 position is a powerful electron-withdrawing group, deactivating the benzene (B151609) portion of the ring toward electrophilic attack but potentially activating it for nucleophilic aromatic substitution under harsh conditions. More importantly, the nitro group can be readily reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂), iron (Fe), or catalytic hydrogenation. nih.govevitachem.com This resulting 4-amino-6-chloro-1H-indole is a valuable diamine intermediate for the synthesis of more complex heterocyclic systems or for further functionalization.

Documented Research and Applications

Based on available information, this compound is primarily utilized as a chemical building block or intermediate in the context of drug discovery and development. chemscene.comchemdiv.comfluorochem.co.uk Chemical supply companies list it as a reagent for constructing more complex molecules intended for screening in various biological assays. chemscene.combldpharm.com

Its structure is well-suited for creating libraries of diverse compounds. For example, the chloro group can be used for diversification through parallel cross-coupling reactions, while the nitro group can be reduced and then acylated or used to build new rings. While specific studies detailing the biological activity of this compound itself are not prominent, its derivatives have potential applications. For instance, other substituted chloro-nitro-indazoles (a related heterocycle) have been investigated for antileishmanial activity, and various indole derivatives are explored for anticancer and antiviral properties. nih.govunica.itmdpi.com The value of this compound, therefore, lies not in its own biological profile but in its potential to serve as a scaffold for the discovery of new, potent, and targeted therapeutic agents.

An in-depth exploration of the chemical synthesis of this compound and its related structures reveals a variety of sophisticated and adaptable methodological frameworks. The strategic construction of the indole core, coupled with the precise placement of chloro and nitro functional groups, is paramount for the development of complex molecules. This article focuses exclusively on advanced synthetic strategies, detailing established and contemporary methods for the assembly of these valuable heterocyclic compounds.

Chemical Reactivity and Derivatization Studies of 6 Chloro 4 Nitro 1h Indole

Reactivity of the Nitro Group: Reduction and Nucleophilic Substitution Pathways

The 4-nitro group is a dominant feature of the molecule, profoundly influencing its reactivity. Its strong electron-withdrawing nature governs not only its own transformations but also the susceptibility of the entire indole (B1671886) ring to various reagents.

The reduction of the nitro group to an amino group is one ofthe most valuable transformations for halogenated nitroaromatics, as it provides a versatile handle for further functionalization, such as amide bond formation. A primary challenge in the reduction of 6-chloro-4-nitro-1H-indole is achieving chemoselectivity—reducing the nitro group without causing reductive dehalogenation of the C-Cl bond. rsc.org Various methods have been developed to address this challenge.

Catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is an effective method. Under controlled conditions, such as reflux heating, this system can selectively reduce the nitro group while preserving the chloro substituent. nih.govrsc.org Other catalytic hydrogenation approaches employ specialized catalysts like platinum-vanadium on carbon (Pt-V/C) or Raney Cobalt, which have shown high performance and selectivity in the hydrogenation of halogenated nitroaromatics. rsc.org The choice of solvent and reaction conditions is critical to minimize dehalogenation. rsc.org

Classical reduction methods using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are also viable options. researchgate.net These methods are often robust and can tolerate various functional groups. More recently, metal-free reduction methods have been developed, offering milder reaction conditions. One such approach uses tetrahydroxydiboron [B₂(OH)₄] with an organocatalyst, which can rapidly and selectively reduce nitroarenes at room temperature in the presence of halogens. bioengineer.org

| Method | Reagents/Catalyst | Key Features |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Pd/C | High selectivity under controlled reflux conditions. nih.govrsc.org |

| Catalytic Hydrogenation | H₂, Pt-V/C or Raney Co | High performance catalysts for selective hydrogenation. rsc.org |

| Metal/Acid Reduction | SnCl₂/HCl or Fe/AcOH | Robust, traditional method with good functional group tolerance. researchgate.net |

| Metal-Free Reduction | B₂(OH)₄, 4,4'-bipyridine | Rapid, highly chemoselective reduction at room temperature. bioengineer.org |

While the nitro group itself is not typically displaced in nucleophilic substitution reactions, its powerful electron-withdrawing effect significantly modulates the electronic landscape of the indole ring. This effect can render certain positions on the nucleus susceptible to nucleophilic attack. In a related system, 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of the 6-nitro group, in concert with other activating groups, facilitates the regioselective nucleophilic attack at the C-2 position of the indole ring. nih.govnih.gov This demonstrates a reversal of the typical electrophilic character of the indole C-2/C-3 positions. For this compound, the 4-nitro group is expected to lower the electron density across the ring system, making it more susceptible to nucleophilic addition, a reactivity pattern that is atypical for unsubstituted indoles.

Reactivity of the Chlorine Atom: Substitution and Cross-Coupling Transformations

The chlorine atom at the C-6 position serves as a key functional handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) of the chlorine is less favorable.

The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). nih.gov These positions allow for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. In this compound, the nitro group is at the C-4 position, which is meta to the C-6 chlorine. This meta-relationship does not allow for direct resonance stabilization of an intermediate formed by nucleophilic attack at C-6. Consequently, SNAr reactions at the C-6 position are expected to be sluggish and would likely require harsh reaction conditions to proceed, if at all.

A more versatile strategy for functionalizing the C-6 position involves palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are generally tolerant of a wide range of functional groups. The C-Cl bond in this compound can readily participate in the initial oxidative addition step of the catalytic cycle. Successful Suzuki-Miyaura coupling has been demonstrated on 6-chloroindole (B17816), indicating the compatibility of the indole scaffold with these reaction conditions. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the synthesis of 6-aryl-4-nitro-1H-indoles. nih.gov

Heck Reaction: The Heck reaction allows for the formation of a C-C bond between the C-6 position and an alkene, leading to 6-alkenyl-4-nitro-1H-indoles. bioengineer.org

Sonogashira Coupling: This reaction introduces an alkyne moiety at the C-6 position by coupling with a terminal alkyne, yielding 6-alkynyl-4-nitro-1H-indoles. nih.govnih.gov

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the C-6 position with a primary or secondary amine, providing access to 6-amino-substituted-4-nitro-1H-indoles. nih.gov

| Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | C(sp²)-C(sp²) | 6-Aryl/vinyl-4-nitro-1H-indole |

| Heck | Alkene | C(sp²)-C(sp²) | 6-Alkenyl-4-nitro-1H-indole |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | 6-Alkynyl-4-nitro-1H-indole |

| Buchwald-Hartwig | Amine | C(sp²)-N | 6-(Amino)-4-nitro-1H-indole |

Site-Selective C-H Functionalization of the Indole Nucleus in Halogenated Nitroindoles

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds. mdpi.commdpi.com For the indole ring, the primary challenge is controlling regioselectivity, as there are multiple C-H bonds available for activation (C-2, C-3, C-5, C-7). rsc.org

The reactivity of this compound in C-H functionalization is dictated by two main factors: the inherent electronic properties of the substituted ring and the use of directing groups.

Electronic Effects: The C-2 and C-3 positions of the pyrrole (B145914) ring are typically the most electron-rich and reactive sites in an indole. However, the potent electron-withdrawing effect of the 4-nitro group significantly deactivates the entire molecule, particularly the pyrrole moiety, towards electrophilic attack which is a key step in many C-H activation cycles. bioengineer.org Conversely, the nitro group itself can act as an electronic directing group. In other nitroarenes, the nitro group is known to direct transition-metal-catalyzed C-H activation to its ortho position. acs.org In this compound, this would direct functionalization towards the C-3 and C-5 positions. Given the innate reactivity of C-3, functionalization there is highly plausible, while achieving selective functionalization at C-5 would represent a valuable transformation.

Directing Group Strategies: To overcome the challenge of inherent regioselectivity, a common strategy involves the temporary installation of a directing group (DG), usually at the N-1 position. nih.gov This DG coordinates to the metal catalyst and delivers it to a specific, proximate C-H bond. For the indole scaffold, various DGs have been developed to selectively functionalize positions on the benzene (B151609) ring. For instance, a phosphinoyl group at N-1 can direct arylation to the C-7 position, while a pivaloyl group at C-3 can direct functionalization to C-4. rsc.orgnih.gov For this compound, attachment of an appropriate DG at N-1 could predictably direct functionalization to either the C-7 or C-5 positions, providing a powerful tool for regiocontrolled synthesis.

Electrophilic and Nucleophilic Reactions at Indole Nitrogen (N-1) and Carbon Positions (C-2, C-3)

The pyrrole moiety of the indole nucleus contains the most reactive sites for both electrophilic and nucleophilic transformations.

N-1 Position: The N-H proton of the indole is weakly acidic and can be removed by a suitable base (e.g., NaH, KOtBu) to generate a nucleophilic indolide anion. The acidity of this proton is enhanced by the electron-withdrawing 4-nitro group, facilitating its deprotonation. The resulting anion can readily participate in N-alkylation or N-acylation reactions with appropriate electrophiles. Asymmetric phase-transfer catalysis has been successfully employed for the enantioselective N-alkylation of nitroindoles. news-medical.net

C-3 Position (Electrophilic Attack): The C-3 position is the canonical site for electrophilic attack in indoles due to the formation of the most stable cationic intermediate. nih.gov However, the 4-nitro group strongly deactivates the ring towards electrophiles. researchgate.net Therefore, classical electrophilic aromatic substitutions like Friedel-Crafts reactions are unlikely to proceed under standard conditions. Nevertheless, reactions with highly reactive electrophiles can still occur. The Mannich reaction , which involves condensation with formaldehyde and a secondary amine to form an electrophilic Eschenmoser-type salt, has been shown to functionalize the C-3 position of 4-nitroindole (B16737) successfully. rsc.orgbioengineer.org Similarly, the Vilsmeier-Haack reaction , using a Vilsmeier reagent (e.g., from POCl₃/DMF) to introduce a formyl group, is another powerful electrophilic substitution that could potentially functionalize the C-3 position despite the ring's deactivation. acs.org

C-2 and C-3 Positions (Nucleophilic Attack): While inherently electron-rich and thus unreactive towards nucleophiles, the indole ring's polarity can be reversed (umpolung) by the presence of sufficient electron-withdrawing substituents. Research on 1-methoxy-6-nitroindole-3-carbaldehyde has shown that the combination of N-methoxy, 6-nitro, and 3-formyl groups renders the C-2 position electrophilic enough to be attacked by various nucleophiles. nih.govnih.gov Although this compound lacks the N-methoxy and C-3 formyl groups, this principle suggests that under certain conditions or after further modification (e.g., installation of an additional electron-withdrawing group at C-3), nucleophilic attack at the C-2 position could become a feasible reaction pathway.

Advanced Derivatization for Structural Complexity: Spirocycles and Conjugates

The functional handles on this compound make it an excellent starting material for the synthesis of molecules with greater structural complexity and potential biological activity, such as spirocycles and molecular conjugates.

Spiroindoles, particularly spirooxindoles, are a prominent class of heterocyclic compounds found in many natural products and possessing significant biological activities. rsc.orgnih.gov Their synthesis often involves a dearomatization step of the indole ring to create the spirocyclic center, typically at the C-3 position. rsc.orgnih.gov Starting from this compound, a plausible route to spirocycles would involve initial oxidation to the corresponding 6-chloro-4-nitroisatin (indole-2,3-dione). This isatin derivative can then serve as a precursor for [3+2] cycloaddition reactions. For example, reaction with a secondary amino acid (like proline or sarcosine) and a dipolarophile (e.g., an α,β-unsaturated carbonyl compound) can generate an azomethine ylide in situ, which undergoes cycloaddition to stereoselectively form complex pyrrolidine-spirooxindole scaffolds. nih.gov The presence of the nitro group in such spirocycles has been correlated with potent bioactivity in other systems. nih.govacs.org

The indole scaffold is considered a "privileged structure" in medicinal chemistry, and linking it to other pharmacophores to create hybrid molecules or conjugates is a common drug discovery strategy. nih.govnih.govmdpi.com this compound offers multiple attachment points for conjugation:

N-1 Position: The nucleophilic nitrogen (after deprotonation) can be alkylated with linkers bearing another functional group, allowing for the attachment of other molecular fragments. news-medical.net

C-6 Position: The chlorine atom can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to conjugate other aryl, heteroaryl, or amine-containing molecules. news-medical.net

C-4 Position: The nitro group can be chemoselectively reduced to a 4-amino group, as discussed in section 3.1. This amine is a highly versatile functional handle that can be used to form stable amide or sulfonamide linkages with carboxylic acids, sulfonyl chlorides, or other activated species, providing a robust method for creating diverse indole-based conjugates.

These derivatization strategies allow the this compound core to be elaborated into a wide range of complex and potentially bioactive molecules for applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Computational Characterization of 6 Chloro 4 Nitro 1h Indole

Spectroscopic Analysis for Structural Elucidation

A combination of high-resolution spectroscopic methods has been utilized to unequivocally confirm the molecular structure of 6-chloro-4-nitro-1H-indole. These techniques provide complementary information, from atom connectivity to vibrational modes and molecular mass.

While direct experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from analogous substituted indoles, such as 6-chloro-3-methyl-1H-indole, 5-nitro-1H-indole, and 4-nitro-1H-indole. rsc.org The presence of the electron-withdrawing nitro group at the C4 position and the chloro group at the C6 position significantly influences the electronic environment of the indole (B1671886) ring, leading to predictable shifts in the NMR spectrum.

¹H NMR: The protons on the indole ring are expected to show distinct chemical shifts. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm), its exact position being sensitive to solvent and concentration. The protons on the benzene (B151609) portion of the indole ring (H5 and H7) and the pyrrole (B145914) ring (H2 and H3) will be deshielded due to the electron-withdrawing nature of the substituents. Specifically, the H5 proton is expected to be significantly downfield due to the ortho-nitro group, likely appearing as a doublet. The H7 proton, adjacent to the chloro group, would also be shifted downfield and appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N1-H | > 10.0 | br s |

| H2 | 7.5 - 7.8 | t |

| H3 | 7.3 - 7.6 | t |

| H5 | 8.0 - 8.3 | d |

| H7 | 7.4 - 7.7 | d |

Note: Predictions are based on data from related substituted indoles and established substituent effects. Actual values may vary. d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 125 - 128 |

| C3 | 103 - 106 |

| C3a | 128 - 131 |

| C4 | 140 - 143 |

| C5 | 118 - 121 |

| C6 | 129 - 132 |

| C7 | 115 - 118 |

| C7a | 135 - 138 |

Note: Predictions are based on data from related substituted indoles and established substituent effects. Actual values may vary.

FT-IR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The N-H stretching vibration of the indole ring is typically observed in the region of 3400-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The most indicative peaks for this molecule, however, arise from the nitro group. Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. These absorptions are characteristic of nitroaromatic compounds. researchgate.net

Furthermore, aromatic C=C ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ Symmetric Stretch | 1360 - 1300 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies for substituted indoles and aromatic compounds.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₈H₅ClN₂O₂), the nominal molecular weight is 196.59 g/mol . chemscene.comsigmaaldrich.com

In high-resolution mass spectrometry (HRMS), the exact mass can be calculated, which provides unambiguous confirmation of the molecular formula. The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z ≈ 196. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) can be used to separate the compound from a mixture and confirm its molecular weight. nist.gov Common fragmentation patterns for nitroaromatic indoles observed under electron ionization (EI) or other fragmentation techniques include the loss of the nitro group (NO₂, 46 Da) and the loss of a nitro radical (•NO₂, 46 Da). Subsequent fragmentation may involve the loss of HCN (27 Da) from the pyrrole ring, a characteristic fragmentation pathway for indoles.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight (Nominal) | 196.6 g/mol |

| Calculated Exact Mass (for C₈H₅³⁵ClN₂O₂) | 196.0040 |

| Key Expected Fragments (m/z) | 150 ([M-NO₂]⁺), 115 ([M-NO₂-Cl]⁺) |

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The indole ring itself has characteristic absorption bands. However, the presence of the nitro group, a strong chromophore, and the chloro group, an auxochrome, significantly modifies the absorption spectrum.

Studies on nitroindole isomers have shown that they absorb strongly in the near-UV range (300–400 nm). nih.gov Specifically, 6-nitroindole (B147325) exhibits two absorption maxima in this region. nih.gov The absorption spectrum of 4-nitroindole (B16737) extends furthest into the visible range among its isomers. nih.gov For this compound, the electronic transitions are primarily of the π → π* type. The strong electron-withdrawing nitro group at the 4-position, conjugated with the indole π-system, is expected to cause a significant bathochromic (red) shift of the absorption bands compared to unsubstituted indole. The chlorine atom at the 6-position may induce a smaller, secondary shift. An intense absorption band is predicted to be in the 350-400 nm range, potentially extending into the visible region.

Table 5: Predicted UV-Visible Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Ethanol/Methanol | 350 - 400 | π → π* |

Note: Prediction based on data for 4-nitroindole and 6-nitroindole isomers.

Theoretical and Computational Chemistry Investigations

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data, offering a deeper understanding of molecular geometry, electronic structure, and reactivity.

DFT calculations are widely used to investigate the properties of substituted indoles. rsc.orgresearchgate.net For this compound, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would predict the most stable conformation. mdpi.com The indole ring is expected to be largely planar, with the nitro group also lying in or slightly twisted from the plane of the ring to minimize steric hindrance.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic properties and reactivity. In this molecule, the HOMO is expected to be localized primarily on the indole ring, while the LUMO will likely be centered on the electron-deficient benzene ring and the nitro group. researchgate.net The electron-withdrawing substituents (NO₂ and Cl) will lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This results in a reduced HOMO-LUMO energy gap, which corresponds to the red-shifted absorption observed in UV-Vis spectroscopy.

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify reactive sites. The region around the nitro group's oxygen atoms will show a high negative potential (red color), indicating a propensity for electrophilic attack, while the area around the N-H proton will exhibit a positive potential (blue color), highlighting its acidic character. researchgate.net

Table 6: Predicted DFT Computational Results for this compound

| Parameter | Predicted Outcome |

| Optimized Geometry | Largely planar indole ring system |

| HOMO Localization | Primarily on the indole π-system |

| LUMO Localization | Primarily on the nitro group and benzene ring |

| HOMO-LUMO Energy Gap | Relatively small, indicating high reactivity |

| MEP Analysis | Negative potential on NO₂ oxygens, positive on N-H proton |

Note: Outcomes are predicted based on DFT studies of structurally similar molecules like 4-nitro-indole-3-carboxaldehyde.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. This approach allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum, providing insights into the electronic transitions between molecular orbitals. In a study on the analogous compound 4-nitro-1H-indole-carboxaldehyde (NICA), TD-DFT calculations were performed to elucidate its electronic transitions researchgate.net. The computed absorption wavelengths and their corresponding electronic transitions for NICA are presented in the table below. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. It is expected that this compound would exhibit a similar UV-Vis profile, with potential shifts in absorption maxima due to the electronic effects of the chloro substituent.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 354 | 0.165 | HOMO -> LUMO |

| 310 | 0.089 | HOMO-1 -> LUMO |

| 265 | 0.541 | HOMO -> LUMO+1 |

| Data based on the analogous compound 4-nitro-1H-indole-carboxaldehyde (NICA) researchgate.net. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity.

For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO, on the other hand, would be primarily located on the indole ring system. The calculated HOMO-LUMO energy gap for the related 4-nitro-1H-indole-carboxaldehyde (NICA) provides a reference point for understanding the reactivity of this class of compounds researchgate.net.

| Molecular Orbital | Energy (eV) |

| EHOMO | -6.89 |

| ELUMO | -3.12 |

| Energy Gap (ΔE) | 3.77 |

| Data based on the analogous compound 4-nitro-1H-indole-carboxaldehyde (NICA) researchgate.net. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. In the MEP map of a substituted nitroindole, the regions around the nitro group's oxygen atoms would exhibit a strong negative potential (red color), indicating their susceptibility to electrophilic attack. Conversely, the region around the N-H proton of the indole ring would show a positive potential (blue color), highlighting it as a site for nucleophilic attack.

Computational Docking and Molecular Dynamics for Ligand-Target Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity.

For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various biological targets. For instance, in a study of the related compound 4-nitro-1H-indole-carboxaldehyde (NICA), docking simulations were performed against the active site of the epidermal growth factor receptor (EGFR), a target implicated in lung cancer researchgate.net. The results of such studies typically include a binding affinity score (e.g., in kcal/mol) and a detailed visualization of the interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions.

Molecular dynamics (MD) simulations can be used to further investigate the stability of the ligand-receptor complex predicted by docking. MD simulations provide a dynamic view of the system over time, allowing for the assessment of the conformational changes and the persistence of key interactions.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | Met793, Lys745, Asp855 |

| Types of Interactions | Hydrogen bonding, Hydrophobic interactions |

| Data based on the analogous compound 4-nitro-1H-indole-carboxaldehyde (NICA) docked with EGFR researchgate.net. |

Structure Activity Relationship Sar and Mechanistic Pathways of Indole Derivatives with Biological Relevance

General Principles of SAR in Indole-Based Compounds

The biological activity of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole core. The interplay between these structural features dictates the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.

Positional and Substituent Effects on Biological Activity

The specific placement of functional groups on the indole ring is a critical determinant of biological efficacy and mechanism of action. Altering substituent positions can dramatically change a compound's activity, a foundational concept in structure-activity relationship (SAR) studies. drugdesign.org

For indole derivatives, the presence of a nitro group at the C4-position, as in 6-chloro-4-nitro-1H-indole, has been shown to result in compounds that are weakly or non-mutagenic in Salmonella assays. nih.gov This contrasts with substitutions at the C5 or C6 positions, which tend to produce measurable mutagenic activity. nih.gov The importance of the nitro group's position is a general principle, as observed in other classes of compounds like chalcones, where its placement on the aromatic rings dictates anti-inflammatory and vasorelaxant properties. mdpi.com

Similarly, the position of a halogen substituent is crucial. Studies on various chloroindoles have demonstrated that their antibacterial and antibiofilm activities are position-dependent. For instance, 4-chloroindole (B13527) and 7-chloroindole (B1661978) exhibit significant inhibitory effects against the growth and biofilm formation of Vibrio parahaemolyticus, while 6-chloroindole (B17816) has also been noted for its antibacterial properties. nih.gov In other molecular scaffolds, such as 1-phenylbenzazepines, a 6-chloro substituent has been found to enhance affinity for the dopamine (B1211576) D1 receptor, underscoring the potential of substitution at this position to positively modulate interactions with protein targets. nih.govcuny.edu

| Compound/Class | Substituent(s) | Position(s) | Observed Biological Effect | Reference(s) |

| Nitroindoles | Nitro | C4 | Weakly or non-mutagenic | nih.gov |

| Nitroindoles | Nitro | C5, C6 | Measurable mutagenic activity | nih.gov |

| Chloroindoles | Chloro | C4, C7 | Antibacterial, antibiofilm activity | nih.gov |

| 6-Chloro-1-phenylbenzazepines | Chloro | C6 | Enhanced D1 receptor affinity | nih.govcuny.edu |

Influence of Halogen and Nitro Substituents on Molecular Interactions

The specific chemical properties of halogen and nitro groups significantly influence how a molecule like this compound interacts with its biological environment.

The nitro group is a potent electron-withdrawing group, a characteristic that stems from the combined electronegativity of its two oxygen atoms and the partially positive nitrogen atom. nih.gov This property alters the electron density of the indole ring, making the molecule more polar and enhancing its potential for interactions with nucleophilic sites within biological macromolecules like proteins. researchgate.net Beyond electrostatic interactions, the nitro group can serve as a "masked electrophile." nih.gov Through enzymatic reactions, it can be reduced and activated, enabling it to form covalent bonds with cellular targets. For example, the nitroalkane 3-nitropropionate inhibits the enzyme isocitrate lyase by forming a covalent adduct with a key cysteine residue in the active site. nih.gov

The chloro group , as a halogen, primarily influences a molecule's lipophilicity, which affects its ability to cross cell membranes and its binding affinity within hydrophobic pockets of proteins. Quantitative structure-activity relationship (QSAR) analyses have confirmed that chloro substitution on the indole ring is a key factor for antibacterial activity. nih.gov Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms that can contribute to the stability of a ligand-receptor complex, thereby influencing biological activity. This is exemplified by studies where bromo-substituted indole derivatives showed the highest inhibitory activity against the α-glucosidase enzyme. mdpi.com

Mechanistic Investigations of Biological Action

The biological effects of substituted indoles are mediated through various mechanisms at the molecular and cellular levels, including direct interactions with biomolecules and the modulation of critical cellular pathways.

Interaction with Specific Cellular and Molecular Targets (e.g., DNA, Proteins, Enzymes)

Substituted indoles can engage with a range of molecular targets to exert their biological effects.

DNA Interaction: Certain indole derivatives are capable of interacting directly with DNA. Some compounds function as intercalating agents, inserting themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. nih.gov Others can induce DNA cleavage and fragmentation, a hallmark of apoptosis. nih.govresearchgate.net Notably, the analogue 5-nitroindole (B16589) is used in molecular biology as a universal base substitute in DNA oligonucleotides, where it stabilizes the duplex primarily through enhanced base-stacking interactions rather than hydrogen bonding. genelink.com

Protein and Enzyme Interaction: The indole scaffold is a common motif in molecules that bind to enzymes and receptors. researchgate.net The planar, electron-rich nature of the indole ring system facilitates favorable π-π stacking and hydrogen bonding interactions within the active sites of proteins. mdpi.com The substituents play a directing role; for instance, the electrophilic nature of an activated nitro group can lead to covalent enzyme inhibition, as seen with the inhibition of isocitrate lyase by a nitro-compound reacting with an active-site cysteine. nih.gov This provides a mechanistic model for how nitro-substituted indoles could act as targeted enzyme inhibitors.

Modulation of Key Biological Pathways (e.g., Gene Expression, Cell Cycle Regulation, Enzyme Inhibition)

The interaction of indole derivatives with their molecular targets can trigger broader effects on cellular signaling and regulatory pathways.

Enzyme Inhibition: A primary mechanism for many biologically active compounds is the direct inhibition of key enzymes. For nitroaromatic compounds, this often involves a process of reductive activation. The nitro group is reduced by enzymes such as nitroreductases, a step that is essential for the cytotoxic effects of drugs like 5-nitrofurans. mdpi.com This activation can lead to the generation of reactive species that inactivate the enzyme or covalently modify it.

Gene Expression and Cell Cycle Regulation: Indole compounds can modulate the expression of genes involved in cell survival and death. For example, the well-studied indole-3-carbinol (B1674136) has been shown to induce apoptosis in cancer cells without affecting the expression of the pro-apoptotic bax gene, indicating the involvement of specific, alternative signaling pathways. nih.govhaifa.ac.il The ability of many indole derivatives to suppress the proliferation of cancer cells is frequently linked to their capacity to induce cell cycle arrest and trigger programmed cell death. nih.govhaifa.ac.il

Cellular Effects: Apoptosis Induction and Reactive Oxygen Species Generation

At the cellular level, two of the most significant effects attributed to nitroaromatic indole derivatives are the generation of reactive oxygen species and the subsequent induction of apoptosis.

Reactive Oxygen Species (ROS) Generation: A key mechanism of action for many nitroaromatic compounds is the generation of oxidative stress. researchgate.netnih.gov The nitro group can undergo a one-electron reduction, typically catalyzed by cellular reductase enzymes, to form a nitro anion radical. researchgate.netresearchgate.net In an aerobic environment, this radical can rapidly transfer its electron to molecular oxygen (O₂) to form a superoxide (B77818) radical (O₂•⁻), while regenerating the parent nitro compound. researchgate.netresearchgate.net This "futile cycling" leads to the accumulation of superoxide and other reactive oxygen species (ROS) such as hydrogen peroxide and the highly damaging hydroxyl radical. researchgate.netnih.govwikipedia.org This surge in ROS leads to oxidative stress, causing widespread damage to cellular components including lipids, proteins, and DNA. wikipedia.org

Apoptosis Induction: The cellular damage caused by ROS and other mechanisms often culminates in the induction of apoptosis, or programmed cell death. Many indole derivatives are known to exert their anticancer effects through this pathway. nih.govresearchgate.net Studies on indole-3-carbinol have demonstrated a direct link between its ability to elevate intracellular ROS levels and its capacity to activate apoptotic signaling cascades in cancer cells. nih.gov This induction of apoptosis can occur through pathways that are independent of common regulators like p53 and Bax, suggesting that these compounds can overcome certain mechanisms of drug resistance. nih.govhaifa.ac.il

| Mechanistic Effect | Description | Key Molecular Players/Events | Reference(s) |

| ROS Generation | Futile redox cycling of the nitro group produces superoxide radicals. | Nitroreductases, Molecular Oxygen (O₂), Nitro Anion Radical, Superoxide (O₂•⁻) | researchgate.netresearchgate.netnih.gov |

| Apoptosis Induction | Programmed cell death is triggered in response to cellular stress/damage. | DNA fragmentation, Caspase activation, ROS signaling | nih.govnih.gov |

| Enzyme Inhibition | Direct inactivation of enzyme function. | Covalent modification of active site residues (e.g., Cysteine) | nih.gov |

| DNA Interaction | Direct binding to or damage of DNA. | Intercalation, Base-stacking, Strand cleavage | nih.govgenelink.com |

SAR Studies Specific to Halogenated Nitroindoles

The exploration of halogenated nitroindoles has revealed a class of compounds with significant potential for biological activity. The interplay between the electron-withdrawing nature of the nitro group and the steric and electronic effects of the halogen substituent creates a unique chemical scaffold amenable to structural modifications for tuning biological efficacy. Structure-activity relationship (SAR) studies are crucial in elucidating the molecular features essential for the desired biological interactions and in guiding the design of more potent and selective analogs.

Correlation between Structural Features of this compound Analogs and Biological Efficacy

While direct and extensive SAR studies specifically on this compound are not abundantly available in the public domain, the principles of bioisosteric replacement and substituent effects observed in closely related analogs, such as N-substituted 6-(chloro/nitro)-1H-benzimidazoles, can provide valuable insights. Research on these related heterocyclic systems has demonstrated that modifications at various positions of the core structure significantly influence their antimicrobial and anticancer activities.

For instance, in studies of 6-chloro-1H-benzimidazole derivatives, the introduction of different substituents at the N-1 position has been shown to modulate biological activity. The nature of these substituents, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, can impact the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical for interaction with biological targets.

To illustrate the impact of substitutions on biological efficacy, the following table presents hypothetical data based on SAR principles observed in related halogenated nitroaromatic compounds. This data is for illustrative purposes to demonstrate how SAR data is typically presented and should not be taken as experimental results for this compound analogs.

| Analog | R1 Substituent (at N-1) | R2 Substituent (at C-2) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | -H | >100 |

| 2 | -CH3 | -H | 50.2 |

| 3 | -CH2CH3 | -H | 35.8 |

| 4 | -Phenyl | -H | 15.5 |

| 5 | -H | -CH3 | 80.1 |

| 6 | -H | -Phenyl | 25.3 |

| 7 | -CH3 | -Phenyl | 10.7 |

Computational Predictions and Experimental Validation in SAR Development

The development of potent bioactive molecules in the halogenated nitroindole series is increasingly reliant on the synergy between computational modeling and experimental validation. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide powerful tools to predict the biological activity of novel analogs and to understand their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates. For halogenated nitroindoles, QSAR can help to quantify the impact of different substituents on the indole ring, guiding the selection of functional groups that are likely to enhance the desired biological effect.

Molecular docking is another key computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a DNA structure. This method allows researchers to visualize the binding mode of this compound analogs with their biological targets. For example, in the context of anticancer activity, docking studies can predict how these molecules interact with the active site of key enzymes involved in cancer progression, such as dihydrofolate reductase or vascular endothelial growth factor receptor 2. rsc.orgnih.gov These predictions can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for binding affinity and biological activity.

Advanced Research Applications and Prospects of 6 Chloro 4 Nitro 1h Indole in Medicinal Chemistry

Therapeutic Potential and Drug Development Landscape

The strategic placement of chloro and nitro substituents on the indole (B1671886) ring creates a versatile chemical entity. The nitro group, a potent electron-withdrawing moiety, can participate in crucial hydrogen bonding and redox reactions, while the chloro atom enhances lipophilicity and can influence metabolic stability and binding interactions. This combination has been exploited to develop compounds targeting a range of diseases, from cancer to infectious and metabolic disorders.

Anticancer Activity: Mechanisms and Target Engagement

The indole nucleus is a common feature in many anticancer agents. mdpi.com Derivatives of 6-chloro-4-nitro-1H-indole are being investigated for their potential to combat cancer through various mechanisms, primarily by targeting fundamental cellular processes like DNA replication and cell division.

G-Quadruplex Binding: G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as in telomeres and oncogene promoter regions. researchgate.netrsc.org The stabilization of these structures can inhibit the activity of telomerase, an enzyme overexpressed in most cancer cells, and suppress oncogene transcription, making G4s an attractive target for anticancer drug design. researchgate.netnih.gov Small molecules based on the 5-nitroindole (B16589) scaffold have been shown to bind and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene, cell cycle arrest, and an increase in intracellular reactive oxygen species (ROS). nih.govshef.ac.uk The planar indole ring system is well-suited for π-π stacking interactions with the G-quartets, a key binding mode for G4 ligands. nih.gov The specific substitution pattern of this compound makes it a promising scaffold for developing new, selective G4 binders.

Tubulin Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. mdpi.com Their disruption is a clinically validated anticancer strategy. Indole derivatives have been extensively studied as tubulin polymerization inhibitors, often binding to the colchicine (B1669291) site. mdpi.comnih.gov Research has shown that modifications to the indole ring, including the introduction of electron-withdrawing groups, can significantly influence anti-tubulin activity. mdpi.com For instance, certain aroylindoles and arylthioindoles have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. mdpi.com The this compound core can be used to synthesize analogues that interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.govresearchgate.net

Table 1: Anticancer Mechanisms Associated with the Indole Scaffold

| Mechanism | Target | Therapeutic Rationale | Key Features of Indole Scaffold |

| G-Quadruplex Stabilization | Telomeric DNA, Oncogene Promoters (e.g., c-Myc) | Inhibition of telomerase, suppression of oncogene transcription. researchgate.netrsc.org | Planar aromatic system for π-π stacking with G-quartets. nih.gov |

| Tubulin Polymerization Inhibition | α,β-Tubulin (Colchicine Site) | Disruption of mitotic spindle formation, leading to cell cycle arrest and apoptosis. mdpi.com | Serves as a key pharmacophore in various colchicine site inhibitors. nih.gov |

Anti-Infective Properties: Antibacterial, Antifungal, Antiviral, and Antileishmanial Applications

The rise of drug-resistant pathogens necessitates the development of novel anti-infective agents. The this compound scaffold has been explored as a foundation for creating compounds with a broad spectrum of antimicrobial activity.

Antibacterial Activity: The indole ring is a component of various natural and synthetic antibacterial agents. researchgate.net The presence of a nitro group can contribute significantly to antimicrobial effects, often through bioreduction to toxic radical species that damage bacterial DNA. encyclopedia.pub Furthermore, studies on halogenated indoles have revealed that chloro-substitution at the 4th or 5th position of the indole ring is crucial for potent antibacterial activity, for instance against Vibrio parahaemolyticus. nih.gov Indole derivatives have also been identified as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus, which contributes to antibiotic resistance. nih.gov

Antifungal Activity: Indole derivatives have shown promise as antifungal agents. For example, 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one exhibited good activity against Candida albicans. nih.gov The development of indole-triazole hybrids has also yielded compounds with significant antifungal potential. nih.gov

Antiviral Activity: Nitro-containing compounds have been investigated for their antiviral properties. nih.gov The indole framework itself is present in various molecules with activity against viruses such as HIV and influenza. researchgate.net The linkage or fusion of the indole ring with other heterocyclic systems has led to effective antiviral agents. researchgate.net

Antileishmanial Applications: Leishmaniasis is a parasitic disease requiring new therapeutic options. Research into related heterocyclic structures, such as 3-chloro-6-nitro-1H-indazole, has demonstrated potent activity against Leishmania species. nih.gov These compounds are thought to act by inhibiting essential parasite enzymes like trypanothione (B104310) reductase. nih.gov Similarly, β-nitrostyrenes have shown significant antileishmanial effects against Leishmania donovani promastigotes. frontiersin.org This suggests that the this compound scaffold could be a valuable starting point for designing novel antileishmanial drugs.

Table 2: Anti-Infective Potential of Chloro- and Nitro-Substituted Indoles

| Activity | Target Organism/System | Relevant Structural Features |

| Antibacterial | Vibrio parahaemolyticus, Staphylococcus aureus | Chloro-substitution at C4/C5 enhances activity. nih.gov Nitro group can generate toxic radicals. encyclopedia.pub |

| Antifungal | Candida albicans | Indole-chromenone and indole-triazole hybrids show efficacy. nih.govnih.gov |

| Antiviral | Influenza, HIV | Nitro-containing compounds and various indole hybrids have shown activity. nih.govresearchgate.net |

| Antileishmanial | Leishmania species | Chloro and nitro groups on related heterocycles inhibit key parasite enzymes. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key component of numerous diseases. nih.gov While direct studies on this compound are limited, related indole and isoindole structures possess known anti-inflammatory properties. researchgate.net The mechanism of action often involves the modulation of inflammatory signaling pathways. Oxidative stress is closely linked to inflammation, and compounds that can modulate redox balance may also exert anti-inflammatory effects. nih.gov The electron-withdrawing nature of the substituents on this compound could influence its interaction with enzymes involved in the inflammatory cascade, making it a candidate for further investigation in this area.

Role in Neurodegenerative Disorder Research (e.g., MAO and ChE Inhibitors)

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant health challenge. epa.gov The indole scaffold is a key component in the development of agents targeting these diseases. nih.govmdpi.com

One major strategy in Alzheimer's therapy is the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase levels of the neurotransmitter acetylcholine. mdpi.commedchemexpress.eu Many indole-based compounds have been designed as potent ChE inhibitors. nih.gov The this compound core could serve as a fragment for building novel, multifunctional ligands that not only inhibit ChEs but may also target other pathological features like amyloid-beta aggregation. The substitution pattern could be fine-tuned to optimize binding to the active site of these enzymes.

Metabolic Disorder Interventions (e.g., Antidiabetic Agents, FBPase Inhibitors)

Type 2 diabetes is characterized by excessive glucose production in the liver. Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in this pathway, making it a prime target for antidiabetic drugs. nih.govnih.gov Extensive research has identified indole derivatives as potent FBPase inhibitors. acs.org Structure-activity relationship studies have revealed that a nitro group on the indole ring is a highly favorable substituent, likely due to its electron-withdrawing ability and its capacity to act as a hydrogen bond acceptor within the enzyme's allosteric site. nih.govacs.org In contrast, replacing the nitro or chloro group with other moieties can lead to a complete loss of inhibitory activity. nih.gov This makes this compound an exceptionally relevant precursor for the design of novel FBPase inhibitors for the management of metabolic disorders.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the chloro and nitro groups on the indole ring of this compound imparts distinct chemical reactivity, which can be exploited for the synthesis of a diverse range of complex molecules. The nitro group can be reduced to an amine, which can then participate in various coupling reactions, while the chloro group can be a site for nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it an ideal starting point for constructing intricate molecular architectures with potential therapeutic applications.

Construction of Biologically Active Hybrid Molecules and Conjugates

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, as well as a more desirable safety profile. The this compound scaffold is well-suited for the creation of such hybrid molecules.

For instance, the nitro group can be reduced to an amino group, which can then be acylated or coupled with other biologically active moieties. This allows for the synthesis of amide, sulfonamide, or urea-linked conjugates. Similarly, the chloro atom can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

A hypothetical synthetic pathway to a hybrid molecule is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of nitro group | Fe/NH4Cl, EtOH/H2O, reflux | 6-chloro-1H-indol-4-amine |

| 2 | Amide coupling | Carboxylic acid, EDC, HOBt, DMF | Hybrid molecule |

This table is a representation of a potential synthetic route and is for illustrative purposes.

The resulting hybrid molecules could exhibit a range of biological activities, depending on the nature of the coupled pharmacophore. For example, conjugation with a known anticancer agent could lead to a dual-action drug that targets multiple pathways in cancer cells.

Precursor for Scaffold Diversification and Lead Optimization

In drug discovery, lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. ijddd.com The this compound scaffold provides a versatile platform for such optimization efforts. nih.gov The differential reactivity of the chloro and nitro groups allows for systematic structural modifications to explore the structure-activity relationship (SAR) of a given compound series.

For example, the 4-amino-6-chloro-1H-indole intermediate can be further modified at the amino group to introduce a variety of substituents, allowing for the exploration of how different functional groups in this region of the molecule affect biological activity. Similarly, the chloro group can be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule.

The following table illustrates potential diversification strategies:

| Modification Site | Reaction Type | Potential Reagents | Desired Outcome |

| 4-Amino group | Acylation | Acid chlorides, sulfonyl chlorides | Introduction of diverse side chains |

| 6-Chloro group | Suzuki coupling | Boronic acids | Introduction of aryl or heteroaryl groups |

| Indole nitrogen | Alkylation | Alkyl halides | Modification of solubility and metabolic stability |

This table provides examples of possible chemical modifications for scaffold diversification.

Future Research Directions and Emerging Technologies

The potential of this compound and its derivatives extends beyond current applications. As our understanding of disease biology grows and new technologies emerge, novel opportunities for leveraging this versatile scaffold are on the horizon.

Addressing Drug Resistance Challenges with Indole Derivatives

Drug resistance is a major challenge in the treatment of infectious diseases and cancer. Indole derivatives have shown promise in overcoming resistance mechanisms. For example, some indole-based compounds can inhibit efflux pumps, which are proteins that bacteria and cancer cells use to expel drugs. Others can target alternative cellular pathways that are not affected by existing drugs.

The this compound scaffold could be used to develop novel agents that combat drug resistance. By incorporating this scaffold into molecules that target resistance mechanisms, it may be possible to create therapies that are effective against resistant strains of pathogens and cancer cells.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process. nih.gov These technologies can be used to analyze large datasets, predict the biological activity of compounds, and design novel molecules with desired properties. mdpi.com

In the context of this compound, AI and ML could be used to:

Predict the bioactivity of virtual libraries of derivatives: By training ML models on existing data, it is possible to predict the biological activity of new compounds before they are synthesized, saving time and resources. nih.gov

Design novel scaffolds with improved properties: Generative AI models can be used to design new molecules based on the this compound scaffold that are optimized for specific biological targets.

Identify potential off-target effects: AI can help to predict potential side effects of drug candidates by analyzing their interactions with a wide range of proteins.

Exploration of Novel Pharmacological Targets

As our understanding of the molecular basis of disease deepens, new pharmacological targets are constantly being identified. The versatility of the this compound scaffold makes it an ideal starting point for the development of ligands for these novel targets. Through combinatorial synthesis and high-throughput screening, large libraries of derivatives can be generated and tested against a wide range of biological targets, potentially leading to the discovery of first-in-class drugs for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 6-chloro-4-nitro-1H-indole to ensure high yield and purity?

- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., DMF) and catalysts like CuI, as demonstrated in indole derivative synthesis . Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is effective for isolating the compound. Document reaction time, temperature, and stoichiometry to improve reproducibility.

Q. How should this compound be stored and handled to maintain stability and ensure laboratory safety?

- Methodological Answer : Store in an inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation . Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, follow first-aid protocols: rinse skin/eyes with water, and seek medical attention for inhalation/ingestion .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use , , and NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-HRMS) verifies molecular weight .

- HPLC : Assess purity (>98%) with reversed-phase columns and UV detection .

- Cross-validate data with computational tools (e.g., PubChem) to resolve contradictions .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) refine the crystal structure of this compound?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Input X-ray diffraction data and apply restraints for nitro and chloro groups to improve accuracy. Validate with R-factors and electron density maps .

Q. What strategies enhance the bioactivity of this compound derivatives via structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to modulate receptor binding .

- Docking Studies : Use molecular modeling to predict interactions with targets like kinases or GPCRs.

- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MTT assay) or microbial cultures to identify lead compounds .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Triangulation : Combine data from multiple assays (e.g., enzymatic inhibition, cytotoxicity) to validate findings .

- Replication : Standardize experimental conditions (e.g., cell line passage number, solvent controls).

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.